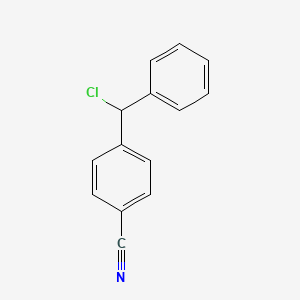

Benzonitrile, 4-(chlorophenylmethyl)-

Beschreibung

Benzonitrile, 4-(chlorophenylmethyl)- is a nitrile-substituted aromatic compound featuring a chlorophenylmethyl group (-CH₂C₆H₄Cl) at the para position of the benzonitrile core. This compound belongs to a broader class of benzonitrile derivatives, which are widely explored in medicinal chemistry and materials science due to their versatile reactivity and functional group compatibility. The chlorophenylmethyl substituent enhances lipophilicity and may influence electronic properties, making it relevant for applications in drug discovery (e.g., kinase inhibitors) or organic electronics .

Eigenschaften

CAS-Nummer |

13391-42-9 |

|---|---|

Molekularformel |

C14H10ClN |

Molekulargewicht |

227.69 g/mol |

IUPAC-Name |

4-[chloro(phenyl)methyl]benzonitrile |

InChI |

InChI=1S/C14H10ClN/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h1-9,14H |

InChI-Schlüssel |

CPRXJZXIBPXKHD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This method involves the alkylation of 4-aminobenzonitrile using 2-chlorobenzyl halides (X = Cl, Br) under basic conditions. Potassium carbonate or tripotassium phosphate acts as a base, facilitating deprotonation of the amine and subsequent nucleophilic attack on the benzyl halide. Phase-transfer agents like tris(dioxa-3,6-heptyl)amine (TDA-1) enhance reaction efficiency in toluene or acetonitrile solvents.

- Combine 4-aminobenzonitrile (1 equiv), 2-chlorobenzyl bromide (1.1 equiv), and K₂CO₃ (2 equiv) in acetonitrile.

- Reflux at 80°C for 12–24 hours.

- Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Advantages and Limitations

- Advantages: Scalable, cost-effective, and compatible with diverse benzyl halides.

- Limitations: Risk of over-alkylation; requires stoichiometric base and rigorous drying.

Reductive Amination of 2-Chlorobenzaldehyde with 4-Aminobenzonitrile

Two-Step Process

This method condenses 2-chlorobenzaldehyde and 4-aminobenzonitrile to form an imine intermediate, followed by reduction using NaBH₄ or H₂/Pd-C.

Step 1: Imine Formation

Stereochemical and Solvent Effects

- Ethanol or THF solvents prevent imine hydrolysis.

- Pd-C catalytic hydrogenation affords higher purity but requires pressurized equipment.

Grignard Addition to Benzonitrile Followed by Functionalization

Formation of the Organomagnesium Intermediate

4-Aminobenzonitrile is synthesized via Grignard addition of 2-chlorophenylmagnesium bromide to benzonitrile, followed by hydrolysis.

- Add 2-chlorophenylmagnesium bromide (1.5 equiv) to benzonitrile in THF at 0°C.

- Hydrolyze with NH₄Cl, extract with ethyl acetate, and reduce the nitrile to amine using LiAlH₄.

Challenges

- Requires anhydrous conditions and careful temperature control.

- Low yields due to competing nitrile reduction side reactions.

Halide Intermediates: 4-Halomethylbenzonitrile Pathways

Synthesis via 4-Bromomethylbenzonitrile

4-Bromomethylbenzonitrile, prepared from 4-methylbenzonitrile via radical bromination, reacts with 2-chloroaniline in DMF with Cs₂CO₃.

Industrial Scalability

- Bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ achieves 90% conversion.

- Avoids toxic Hg or Pb catalysts, enhancing safety.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability | Key Challenges |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 95–99 | Low | High | Over-alkylation |

| Reductive Amination | 80–99 | 98–99.9 | Medium | Moderate | Catalyst cost (Pd-C) |

| Grignard Addition | 50–65 | 85–90 | High | Low | Moisture sensitivity |

| Halide Intermediate | 85–90 | 99+ | Medium | High | Bromination safety concerns |

Analyse Chemischer Reaktionen

Types of Reactions

Benzonitrile, 4-(chlorophenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid).

Major Products Formed

Oxidation: Amides, carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of benzonitrile.

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 4-(chlorophenylmethyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzonitrile, 4-(chlorophenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Impact :

- Hydroxymethyl (): Introduces polarity, affecting solubility and hydrogen-bonding capacity .

- Methylsulfonyl (): Strong electron-withdrawing effect, modulating electronic properties for applications in OLEDs or catalysis .

- Triazole-ethenyl (): Facilitates π-π stacking and hydrogen bonding, critical for cytotoxic activity in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.